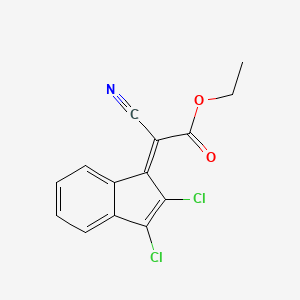![molecular formula C20H26F2N2O2 B5553591 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C20H26F2N2O2 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.19623440 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Regioselective Synthesis and Molecular Structure
Research on compounds with a diazaspiro[4.5]decan core has involved regioselective synthesis techniques. For instance, Farag et al. (2008) reported on the synthesis of several 1,2-diazaspiro[4.4]nona-2,8-diene-6-one derivatives, emphasizing the versatility of these structures in chemical synthesis. The molecular mechanics energy minimization techniques provide insights into the structural parameters of related compounds, highlighting their potential for further chemical modifications (Farag, Elkholy, & Ali, 2008).
Antimicrobial Applications
Al-Ahmadi (1997) explored the synthesis of new spirocyclic derivatives, including spirothiazolopyranopyrazoles, and evaluated their antimicrobial activities. This study underscores the potential of spirocyclic compounds in developing new antimicrobial agents, suggesting a possible application area for compounds related to 2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one (Al-Ahmadi, 1997).
Stereoselective Synthesis of Oxygen Heterocycles
Bartlett et al. (2003) demonstrated the desymmetrisation of 1,4-difuran-2-ylbutane-1,4-diol, leading to products with potential in synthesizing oxygen heterocycles. This research could inform approaches to manipulating the structure of this compound for specific scientific applications (Bartlett, Hodgson, Holland, Jones, Kilner, Nelson, & Warriner, 2003).
Novel Synthesis Techniques and Anticancer Research
Ito et al. (2018) developed a novel method for catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones. This method, which avoids hazardous diazo compounds, could potentially be applied to the synthesis and functionalization of this compound, opening new avenues in medicinal chemistry, including anticancer research (Ito, Kawasaki, Kanyiva, & Shibata, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methyl]-8-(oxan-4-yl)-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F2N2O2/c21-17-2-1-15(11-18(17)22)13-24-14-20(12-19(24)25)5-7-23(8-6-20)16-3-9-26-10-4-16/h1-2,11,16H,3-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWXCWQKHJROHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCC3(CC2)CC(=O)N(C3)CC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)


![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)


![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)



![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)

